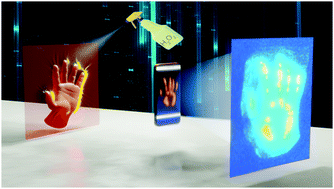Meter-scale chemiluminescent carbon nanodot films for temperature imaging†
Materials Horizons Pub Date: 2022-07-02 DOI: 10.1039/D2MH00495J
Abstract
Chemiluminescence (CL), as one class of luminescence driven by chemical reaction, exhibits obvious temperature-dependence in its light emission process. Herein, temperature-dependent CL emission of carbon nanodots (CDs) in the chemical reaction of peroxalate and hydrogen peroxide is demonstrated and temperature imaging based on the temperature-dependent CL has been established for the first time. In detail, the temperature-dependent CL emission of CDs in the chemical reaction of peroxalate and hydrogen peroxide is observed, and the linear relationship between the CL intensity and temperature is demonstrated in both the CL solution and film, enabling their applications in temperature sensing and imaging capabilities. The increase of the CL emission with temperature can be attributed to the accelerated electron exchange between the CDs and intermediate generated in the peroxalate system. Meter-scale chemiluminescent CD films have been constructed. The CL sensor based on the films presents a high spatial resolution of 0.4 mm and an outstanding sensitivity of 0.08 °C−1, which is amongst the best values for the thermographic luminophores. With the unique temperature response and flexible properties, non-planar, meter-scale and sensitive palm temperature imaging has been achieved. These findings present new opportunities for designing CL-based temperature probes and thermography.


Recommended Literature
- [1] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [2] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†
- [3] Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†
- [4] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
- [5] Iron nanoparticlesin situ encapsulated in biochar-based carbon as an effective catalyst for the conversion of biomass-derived syngas to liquid hydrocarbons
- [6] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [7] Molecular dynamics simulation of O2 adsorption on Ag(110) from first principles electronic structure calculations†
- [8] Reduction of bicarbonate and carbonate to formate in molecular zinc complexes
- [9] Use of X-ray fluorescence spectrometry for the direct multi-element analysis of coal powders
- [10] Probing the guest-binding preference of three structurally similar and conformationally adaptive macrocycles†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 2857-97-8
-
CAS no.: 458-52-6
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2
-
CAS no.: 67-47-0
-
5-fluoro-2-hydroxybenzoic acid
CAS no.: 345-16-4
-
3,5-Bis(trifluoromethyl)phenol
CAS no.: 349-58-6
-
CAS no.: 109-11-5
-
CAS no.: 3277-26-7









